5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that features a pyrazolo[4,3-c]pyridin-3-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multicomponent reactions that allow for the efficient assembly of its complex structure. One common approach involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the C(sp³)–H bond of tetrahydroisoquinoline with various nucleophiles .
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic methodologies that prioritize atom economy, selectivity, and yield. Multicomponent reactions (MCRs) are particularly advantageous in this context, as they improve the efficiency of the synthesis process by combining multiple reactants in a single reaction vessel .
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypropyl side chain, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: NaH, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as neuroprotection and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that shares the tetrahydroisoquinoline core but lacks the pyrazolo[4,3-c]pyridin-3-one structure.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a phenyl group attached to the tetrahydroisoquinoline core.
Uniqueness
5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its combination of a pyrazolo[4,3-c]pyridin-3-one core with a tetrahydroisoquinoline moiety and a methoxypropyl side chain.
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-33-15-7-13-28-17-22(25(31)29-14-12-19-8-5-6-9-20(19)16-29)24-23(18-28)26(32)30(27-24)21-10-3-2-4-11-21/h2-6,8-11,17-18H,7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZLJFPWWDPODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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